molecular formula C9H11NO4 B1265780 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid CAS No. 33369-45-8

3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid

Cat. No.: B1265780
CAS No.: 33369-45-8
M. Wt: 197.19 g/mol
InChI Key: FASPXTNRUAOAGU-UHFFFAOYSA-N
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Description

3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid is an organic compound with the molecular formula C9H11NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Methyl Groups: Methylation of the pyrrole ring can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.

    Acetic Acid Functionalization: The acetic acid group can be introduced through the reaction of the pyrrole derivative with bromoacetic acid in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated pyrrole derivatives, nitro-pyrrole derivatives.

Scientific Research Applications

3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity and signal transduction.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or immune response.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-1H-pyrrole-2-carboxylic acid: Lacks the acetic acid group, leading to different reactivity and applications.

    3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid: Similar structure but with one less methyl group, affecting its chemical properties.

    2-Acetyl-1,4-dimethyl-1H-pyrrole-3-carboxylic acid: Contains an acetyl group instead of a carboxyl group, resulting in different reactivity.

Uniqueness

3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid is unique due to the presence of both carboxyl and acetic acid functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(carboxymethyl)-1,4-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-5-4-10(2)6(3-7(11)12)8(5)9(13)14/h4H,3H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASPXTNRUAOAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C1C(=O)O)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186986
Record name 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33369-45-8
Record name 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33369-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid
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Synthesis routes and methods I

Procedure details

A mixture of 176 g. (0.7 mole) of ethyl 1,4-dimethyl-3-ethoxycarbonylpyrrole-2-acetate and 1760 ml. of 25% sodium hydroxide solution is heated under reflux for 3 hours and then cooled and acidified with dilute hydrochloric acid. The precipitated solid is filtered and air dried. There is obtained 3-carboxy-1,4-dimethylpyrrole-2-acetic acid as a gray solid, m.p. 220-222° C.
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Synthesis routes and methods II

Procedure details

To 1200 parts of cold water (about 5° C.) there are added 292 parts of 3-oxo-pentanedioic acid and the reaction mixture is further cooled to -5° C. 1770 Parts of methanamine 35% in water are then added slowly while stirring and cooling to a temperature between -5° C. and 5° C. The reaction mixture is further cooled to about -15° C. Then 370 parts of 1-chloro-2-propanone are added portionwise under vigorous cooling. An exothermic reaction takes place and the temperature of the mixture raises to about 15° C. It is again cooled to about 0° C. and further stirred at this temperature for about 16 hours. The reaction mixture is then poured onto a mixture of 4000 parts of ice and 2200 parts of concentrated hydrochloric acid solution (10.5 N) and stirring is continued for 20 minutes. The product is filtered off and dried in vacuo at 50° C. over CaCl2, yielding 335 parts (85%) of 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid, mp. 192.8°-194.6° C. dec.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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